Product packaging for 3-Chloro-5-fluoroisonicotinaldehyde(Cat. No.:CAS No. 1227603-79-3)

3-Chloro-5-fluoroisonicotinaldehyde

Cat. No.: B578020
CAS No.: 1227603-79-3
M. Wt: 159.544
InChI Key: NAPVMCTUXLWQJW-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoroisonicotinaldehyde is a useful research compound. Its molecular formula is C6H3ClFNO and its molecular weight is 159.544. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3ClFNO B578020 3-Chloro-5-fluoroisonicotinaldehyde CAS No. 1227603-79-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-fluoropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO/c7-5-1-9-2-6(8)4(5)3-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPVMCTUXLWQJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Derivatization Chemistry of 3 Chloro 5 Fluoroisonicotinaldehyde

Reactions at the Aldehyde Moiety

The aldehyde functional group in 3-chloro-5-fluoroisonicotinaldehyde is a primary site for a wide range of chemical transformations, allowing for the introduction of diverse structural motifs.

The electrophilic carbon atom of the aldehyde group readily undergoes attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), can add to the carbonyl group to form secondary alcohols upon acidic workup. For instance, the reaction with a Grignard reagent would proceed as outlined in the general mechanism below, yielding a substituted pyridylmethanol.

Another important class of reactions is condensation reactions. The Wittig reaction, for example, provides a powerful method for the formation of alkenes from aldehydes. In this reaction, a phosphorus ylide attacks the aldehyde to form a betaine (B1666868) intermediate, which then collapses to an alkene and triphenylphosphine (B44618) oxide. The use of different ylides allows for the synthesis of a variety of vinyl-substituted pyridine (B92270) derivatives.

Reaction Type Reagent Product Type
Grignard ReactionR-MgXSecondary Alcohol
Wittig ReactionPh₃P=CHRAlkene

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can convert the aldehyde to the corresponding 3-chloro-5-fluoroisonicotinic acid. Milder oxidants like silver oxide (Ag₂O) can also be employed for this transformation. This carboxylic acid derivative serves as a versatile intermediate for the synthesis of amides, esters, and other acid derivatives.

Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, (3-chloro-5-fluoropyridin-4-yl)methanol, using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its mildness and selectivity for aldehydes and ketones. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used.

Transformation Reagent Product
OxidationKMnO₄ or H₂CrO₄3-Chloro-5-fluoroisonicotinic acid
ReductionNaBH₄ or LiAlH₄(3-chloro-5-fluoropyridin-4-yl)methanol

The aldehyde group undergoes condensation reactions with primary amines and their derivatives to form carbon-nitrogen double bonds.

Imines (Schiff Bases): Reaction with primary amines (R-NH₂) in the presence of an acid catalyst or dehydrating agent leads to the formation of imines. These imines can be valuable intermediates and can be further reduced to secondary amines.

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) yields the corresponding oxime. Oximes are crystalline solids and can be useful for the characterization of aldehydes. They also have applications as intermediates in various rearrangements, such as the Beckmann rearrangement.

Hydrazones: Reaction with hydrazine (B178648) (NH₂NH₂) or substituted hydrazines (e.g., phenylhydrazine) affords hydrazones. These derivatives are often highly crystalline and serve as useful derivatives for identification and purification. Hydrazones are also important intermediates in reactions like the Wolff-Kishner reduction.

Reactant Product Functional Group
Primary Amine (R-NH₂)ImineC=N-R
Hydroxylamine (NH₂OH)OximeC=N-OH
Hydrazine (R-NHNH₂)HydrazoneC=N-NHR

Reactions Involving the Halogen Substituents on the Pyridine Ring

The presence of both chlorine and fluorine on the pyridine ring opens up avenues for derivatization through cross-coupling and nucleophilic aromatic substitution reactions. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, coupled with the inductive effects of the halogens and the aldehyde group, makes the ring susceptible to such transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The chlorine atom at the 3-position of this compound can serve as a handle for these transformations.

Suzuki Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl and vinyl groups at the 3-position of the pyridine ring.

Stille Coupling: In the Stille reaction, an organostannane (organotin compound) is coupled with the aryl chloride using a palladium catalyst. Stille couplings are known for their tolerance of a wide variety of functional groups.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for the aryl chloride, again catalyzed by a palladium or nickel complex. This method is particularly useful for the formation of sp³-sp², sp²-sp², and sp-sp² carbon-carbon bonds.

The relative reactivity of the C-Cl versus the C-F bond in these cross-coupling reactions is an important consideration. Generally, the C-Cl bond is more reactive towards oxidative addition to the palladium catalyst than the C-F bond, allowing for selective functionalization at the 3-position.

Coupling Reaction Organometallic Reagent Catalyst
SuzukiR-B(OH)₂Pd(0) complex + Base
StilleR-Sn(Alkyl)₃Pd(0) complex
NegishiR-ZnXPd(0) or Ni(0) complex

The pyridine ring in this compound is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing aldehyde group and the nitrogen atom facilitates the attack of nucleophiles on the ring. In SNAr reactions of dihalogenated pyridines, the position of substitution is influenced by the nature of the halogen and the position on the ring.

Generally, the fluoride (B91410) atom is a better leaving group than chloride in SNAr reactions due to its higher electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack. However, the position of the halogen relative to the activating groups (nitrogen and aldehyde) is also crucial. Nucleophilic attack is favored at positions ortho and para to the electron-withdrawing groups. In this compound, the fluorine is at the 5-position and the chlorine is at the 3-position.

A variety of nucleophiles can be employed in SNAr reactions, including:

Amines: Reaction with primary or secondary amines can lead to the displacement of one of the halogens to form aminopyridine derivatives.

Alkoxides: Alkoxides (RO⁻) can displace a halogen to form alkoxy-substituted pyridines.

Thiols: Thiolates (RS⁻) can react to form thioether derivatives.

The specific conditions (solvent, temperature, and base) will determine the outcome and selectivity of the substitution.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful synthetic tool for the functionalization of aromatic and heteroaromatic rings. This reaction typically involves the treatment of an organic halide with an organometallic reagent, most commonly an organolithium or Grignard reagent, to generate a new organometallic species.

In the case of this compound, the relative reactivity of the carbon-halogen bonds is a critical consideration. The general trend for halogen-metal exchange rates follows the order I > Br > Cl, with carbon-fluorine bonds being largely unreactive towards typical organolithium reagents. wikipedia.org Consequently, it is the C-Cl bond that would be expected to undergo exchange.

A typical halogen-metal exchange reaction would involve treating this compound with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). This process would generate a lithiated pyridine intermediate. This highly reactive species can then be trapped with various electrophiles to introduce a wide range of substituents at the 3-position.

Table 1: Plausible Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching

Reagent SequenceElectrophileProduct
1. n-BuLi, THF, -78 °CDMF5-Fluoro-4-formylpyridine-3-carboxaldehyde
2. Electrophile
1. n-BuLi, THF, -78 °CCO₂5-Fluoro-4-formylisonicotinic acid
2. H₃O⁺
1. n-BuLi, THF, -78 °CCH₃I3-Methyl-5-fluoroisonicotinaldehyde
2. CH₃I

It is important to note that the aldehyde group is also susceptible to nucleophilic attack by the organolithium reagent. Therefore, chemoselectivity can be an issue. To circumvent this, the aldehyde may require protection as an acetal (B89532) prior to the halogen-metal exchange reaction. Alternatively, the use of magnesium-based reagents, such as isopropylmagnesium chloride, can sometimes offer improved selectivity for the halogen-metal exchange over addition to the carbonyl group. nih.gov

Reactivity of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile and a ligand. However, the presence of electron-withdrawing chloro, fluoro, and aldehyde groups significantly reduces the basicity and nucleophilicity of the nitrogen in this compound.

Quaternization and N-Oxidation

Quaternization , the reaction of the pyridine nitrogen with an alkyl halide to form a pyridinium (B92312) salt, is a characteristic reaction of pyridines. mdpi.com For electron-deficient pyridines, this reaction is generally slower and requires more forcing conditions or more reactive alkylating agents. osti.gov For instance, reaction with a simple alkyl halide like methyl iodide might require elevated temperatures. The resulting pyridinium salt would exhibit enhanced reactivity of the pyridine ring towards nucleophilic attack.

N-Oxidation involves the reaction of the pyridine nitrogen with an oxidizing agent, typically a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), to form a pyridine N-oxide. The reduced electron density on the nitrogen of this compound makes it resistant to oxidation. researchgate.netresearchgate.net Harsher conditions or more potent oxidizing systems, such as trifluoroacetic anhydride (B1165640) and hydrogen peroxide, are often necessary to achieve N-oxidation of highly electron-deficient pyridines. researchgate.netresearchgate.net The resulting N-oxide would have altered electronic properties, influencing the reactivity of the ring and providing a handle for further functionalization.

Coordination Chemistry with Metal Centers

The nitrogen atom of the pyridine ring can coordinate to a wide variety of metal centers, forming transition metal complexes. wikipedia.orgnih.govjscimedcentral.com The strength of this coordination is influenced by the electron density on the nitrogen. The electron-withdrawing substituents in this compound will weaken its ability to act as a ligand compared to unsubstituted pyridine.

Despite this, it is expected to form complexes with various transition metals such as palladium(II), platinum(II), ruthenium(II), and others. acs.org The coordination can occur through the nitrogen atom, and potentially also through the oxygen atom of the aldehyde group, leading to chelation. The resulting coordination complexes can have interesting catalytic, photophysical, or material properties.

The corresponding pyridine N-oxide can also act as a ligand, coordinating to metal ions through its oxygen atom. wikipedia.org These N-oxide complexes often exhibit different structural and electronic properties compared to their parent pyridine counterparts.

Chemoselective Transformations and Functional Group Interconversions

The presence of multiple reactive sites in this compound—the aldehyde, the C-Cl bond, and the pyridine ring—allows for a variety of chemoselective transformations.

The aldehyde group is a prime target for a range of reactions. It can be:

Oxidized to the corresponding carboxylic acid (3-Chloro-5-fluoroisonicotinic acid) using standard oxidizing agents like potassium permanganate or Jones reagent.

Reduced to the corresponding alcohol ( (3-Chloro-5-fluoropyridin-4-yl)methanol) using reducing agents such as sodium borohydride. The choice of reducing agent is crucial to avoid reduction of the pyridine ring or cleavage of the halogen-carbon bonds.

Converted to an imine or oxime through condensation with primary amines or hydroxylamine, respectively.

Undergo nucleophilic addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols. As mentioned earlier, this can compete with halogen-metal exchange.

The chloro substituent at the 3-position is susceptible to nucleophilic aromatic substitution (SNAr) , although the presence of two electron-withdrawing groups (ortho to the nitrogen and meta to the aldehyde) may not provide strong activation. SNAr reactions on halopyridines are generally facilitated by electron-withdrawing groups that stabilize the Meisenheimer intermediate. nih.gov Reactions with nucleophiles such as alkoxides, thiolates, or amines may require elevated temperatures or the use of a catalyst. The fluorine atom is generally a much poorer leaving group in SNAr reactions compared to chlorine.

Table 2: Potential Chemoselective Transformations

Starting MaterialReagent(s)TransformationProduct
This compoundKMnO₄Aldehyde Oxidation3-Chloro-5-fluoroisonicotinic acid
This compoundNaBH₄, MeOHAldehyde Reduction(3-Chloro-5-fluoropyridin-4-yl)methanol
This compoundNH₂OH·HCl, BaseOximationThis compound oxime
This compoundCH₃ONa, CH₃OH, ΔNucleophilic Aromatic Substitution3-Methoxy-5-fluoroisonicotinaldehyde

By carefully selecting reagents and reaction conditions, it is possible to selectively transform one functional group in the presence of others, enabling the synthesis of a diverse array of derivatives from this compound.

Applications of 3 Chloro 5 Fluoroisonicotinaldehyde As a Strategic Building Block

Foundational Role in Complex Heterocyclic Architecture Synthesis

The structure of 3-Chloro-5-fluoroisonicotinaldehyde is inherently suited for the construction of complex heterocyclic systems. Halogenated pyridines are well-established as key starting materials for synthesizing highly substituted and fused-ring compounds that are otherwise difficult to prepare. eurekalert.org The presence of both a chlorine and a fluorine atom on the pyridine (B92270) ring offers differential reactivity, allowing for selective, stepwise reactions.

The aldehyde group is a versatile functional handle for a variety of transformations. It can readily participate in:

Condensation reactions: With amines, hydrazines, or hydroxylamines to form imines, hydrazones, and oximes, respectively. These products can then undergo further cyclization to create new heterocyclic rings. For instance, the reaction of related aldehydes with hydroxylamine (B1172632) is a key step in forming isoxazole (B147169) rings. researchgate.net

Wittig-type reactions: To form carbon-carbon double bonds, extending the carbon skeleton.

Reductive amination: To introduce substituted amino groups.

Addition of organometallic reagents: Such as Grignard or organolithium compounds, to generate secondary alcohols, which are themselves valuable intermediates.

Simultaneously, the chloro and fluoro substituents serve as sites for cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr). nih.govchemrxiv.org This dual functionality allows chemists to first build a molecular fragment using the aldehyde and then use the halogen atoms to "stitch" that fragment onto another molecule or to introduce further diversity. This strategic, multi-directional reactivity is a cornerstone of modern organic synthesis. msu.edu

Precursor for Advanced Synthetic Intermediates in Drug Discovery

In drug discovery, the goal is often to synthesize a large number of related compounds (a library) to screen for biological activity. This compound is an ideal precursor for generating such libraries. The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to improve properties like metabolic stability, potency, and solubility. nih.gov

The incorporation of halogen atoms, particularly chlorine and fluorine, is a widely used strategy in drug design. nih.gov

Chlorine can participate in halogen bonding, a stabilizing interaction with protein targets, and can modulate the electronic properties of the ring. nih.gov More than 250 FDA-approved drugs contain chlorine, highlighting its importance. nih.gov

Fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. It also increases lipophilicity, which can improve cell membrane permeability. smolecule.com

By using this compound as a starting point, medicinal chemists can create a diverse set of "advanced intermediates"—molecules that are just one or two steps away from the final drug candidates. This modular approach accelerates the drug discovery process. nih.gov

Utility in Rational Design and Combinatorial Chemistry for Bioactive Molecules

Rational drug design and combinatorial chemistry are two key strategies for discovering new medicines.

Rational Design involves creating molecules based on a known biological target. The specific electronic properties and positions of the chloro and fluoro atoms on the pyridine ring of this compound can be precisely modeled to optimize interactions with a target's active site. The ability of halogens to form key interactions has made them a crucial element in rational design. nih.gov

Combinatorial Chemistry focuses on synthesizing large libraries of compounds for high-throughput screening. acs.org The distinct reactivity of the aldehyde, chloro, and fluoro groups allows this compound to be used as a scaffold. Each functional group can be reacted with a different set of reagents, rapidly generating hundreds or thousands of unique derivatives. For example, reacting the aldehyde with 20 different amines and then reacting the chloro group with 20 different boronic acids (in a Suzuki coupling) would produce 400 distinct compounds from a single, versatile starting material. This efficiency is invaluable for finding novel bioactive molecules.

Integration into Diverse Molecular Scaffolds for Bioactive Compound Development

The halogenated pyridine motif is a core component of many modern pharmaceuticals. nih.gov Compounds containing this scaffold are investigated for a wide range of therapeutic areas, including as kinase inhibitors for cancer, antiviral agents, and treatments for neurodegenerative diseases. nih.gov For example, halogenated pyridines are known building blocks for antihistamines and kinase inhibitors. nih.gov The presence of chlorine and fluorine on the pyridine ring can significantly enhance biological activity and improve pharmacokinetic profiles. nih.gov Therefore, this compound serves as a valuable starting material for synthesizing novel pharmaceutical lead compounds that incorporate this desirable chemical motif.

The principles that make halogenated heterocycles valuable in pharmaceuticals also apply to agrochemical research. nih.gov Many modern herbicides, insecticides, and fungicides contain halogen-substituted pyridine rings. These features can increase the potency of the active ingredient and enhance its stability in the environment. Compounds like 2-chloro-5-fluoronicotinic acid, a close relative of the title compound, are explicitly mentioned as useful intermediates for agricultural chemicals. google.com The structural features of this compound make it a prime candidate for use as an intermediate in the synthesis of next-generation crop protection agents.

The application of functionalized heterocycles extends beyond life sciences into materials science. smolecule.com The unique electronic properties of the pyridine ring, modified by the electron-withdrawing halogen and aldehyde groups, make this compound a candidate for creating specialized polymers and organic electronic materials. The aldehyde functionality can be used in polymerization reactions to create polymer chains, while the pyridine unit can be incorporated to influence properties like thermal stability, conductivity, or light-emitting characteristics for applications such as OLEDs. The field of polymer chemistry actively seeks innovative monomers to create materials with novel properties. rsc.org

Table 2: Mentioned Chemical Compounds

Compound Name CAS Number
This compound 1227603-79-3
2-chloro-5-fluoronicotinic acid 884494-74-0
Phenylacetylene 536-74-3
Hydroxylamine 7803-49-8

Spectroscopic Characterization and Structural Elucidation of 3 Chloro 5 Fluoroisonicotinaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. nsf.gov For 3-chloro-5-fluoroisonicotinaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive map of the molecule's atomic framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. The structure of this compound features three distinct types of protons: two aromatic protons on the pyridine (B92270) ring and one aldehyde proton.

Aldehyde Proton (CHO): This proton is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm. This significant deshielding is due to the electron-withdrawing nature of the adjacent carbonyl oxygen and the anisotropic effect of the C=O double bond.

Aromatic Protons (H-2 and H-6): The pyridine ring contains two protons at positions 2 and 6. Due to the substitution pattern, they are in distinct chemical environments and are expected to appear as two separate signals.

The proton at position 2 (H-2) is adjacent to the nitrogen atom and would likely appear as a doublet.

The proton at position 6 (H-6) is adjacent to the fluorine atom and would also appear as a doublet, with its signal split by the adjacent fluorine nucleus (³J-coupling). The electronegative substituents (Cl, F, and the aldehyde group) and the ring nitrogen atom will shift these proton signals downfield, likely in the range of δ 8.0-9.0 ppm.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
Aldehyde (-CHO)9.5 - 10.5Singlet (s)Highly deshielded due to the adjacent carbonyl group.
Ring Proton (H-2)8.0 - 9.0Doublet (d)Influenced by the adjacent ring nitrogen and chloro substituent.
Ring Proton (H-6)8.0 - 9.0Doublet (d)Influenced by the adjacent fluorine substituent, showing H-F coupling.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Elucidation

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule, providing critical information about the carbon skeleton. ceitec.cz In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically appears as a single line, with its chemical shift indicating its electronic environment. uoi.gr For this compound, six distinct signals are expected, corresponding to the six carbon atoms in the molecule.

Aldehyde Carbonyl Carbon (C=O): This carbon is the most deshielded and is expected to have the largest chemical shift, typically appearing in the δ 185-195 ppm range. uoi.gr

Aromatic Carbons: The five carbons of the pyridine ring will appear in the aromatic region (δ 110-170 ppm).

C-4 (Carrying the aldehyde): This carbon's chemical shift will be influenced by the attached aldehyde group.

C-3 (Carrying Chlorine): The carbon atom bonded to chlorine will be deshielded.

C-5 (Carrying Fluorine): The carbon atom bonded to fluorine will show a large chemical shift and will appear as a doublet due to strong one-bond coupling with the ¹⁹F nucleus (¹J).

C-2 and C-6 (Carrying Hydrogen): These carbons will also exhibit coupling to the attached fluorine atom, though with smaller coupling constants.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
Aldehyde (-C HO)185 - 195Most deshielded carbon due to the electronegative oxygen. uoi.gr
C-5 (C-F)155 - 170Large chemical shift due to fluorine; exhibits strong C-F coupling.
C-3 (C-Cl)145 - 160Deshielded by the attached chlorine atom.
C-2140 - 155Influenced by the ring nitrogen.
C-6120 - 135Influenced by the adjacent fluorine atom.
C-4125 - 140Point of attachment for the aldehyde group.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. wikipedia.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides clear spectra with a wide range of chemical shifts that are very sensitive to the local electronic environment. nsf.govwikipedia.org

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The precise chemical shift is difficult to predict without experimental data but would be characteristic of a fluorine atom attached to an electron-deficient pyridine ring. The signal would likely appear as a doublet of doublets due to coupling with the two neighboring aromatic protons (H-6 and H-4, if present and close enough), providing further confirmation of the substitution pattern on the ring. The coupling constants between fluorine and protons are typically larger than proton-proton couplings. wikipedia.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. savemyexams.com

For this compound (C₆H₃ClFNO), the molecular weight can be calculated from the atomic masses of its constituent elements. The most crucial peak in the mass spectrum is the molecular ion peak (M⁺), which corresponds to the intact molecule having lost one electron.

Molecular Ion Peak (M⁺): The calculated monoisotopic mass is approximately 158.98 Da. A key feature will be the presence of an isotopic peak at M+2 with an intensity of about one-third that of the M⁺ peak. This characteristic 3:1 ratio is definitive for the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes). miamioh.edu

Fragmentation Pattern: The molecule is expected to fragment in predictable ways under electron impact. Common fragmentation pathways for aldehydes include the loss of a hydrogen radical (M-1) or the formyl radical (M-29, loss of CHO). libretexts.org Loss of the chlorine atom (M-35) is also a probable fragmentation pathway.

Ion/Fragment Predicted m/z Notes
[M]⁺159 / 161Molecular ion peak, showing the characteristic 3:1 isotope pattern for chlorine. miamioh.edu
[M-H]⁺158 / 160Loss of the aldehyde hydrogen radical. libretexts.org
[M-CHO]⁺130 / 132Loss of the formyl radical, a common fragmentation for aldehydes. libretexts.org
[M-Cl]⁺124Loss of a chlorine radical.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR and UV-Vis spectroscopy probe the vibrational and electronic properties of a molecule, respectively, providing complementary structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Key expected absorptions for this compound include:

C=O Stretch: A strong, sharp absorption band between 1690 and 1740 cm⁻¹ is characteristic of the aldehyde carbonyl group.

Aromatic Ring Stretches: Medium to weak absorptions between 1400 and 1600 cm⁻¹ correspond to C=C and C=N stretching vibrations within the pyridine ring.

C-H Stretches: Aromatic C-H stretching appears above 3000 cm⁻¹, while the aldehyde C-H stretch typically shows one or two bands between 2700 and 2900 cm⁻¹.

C-Halogen Stretches: The C-F and C-Cl stretching vibrations are expected in the fingerprint region, typically between 1000-1400 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch>3000Medium-Weak
Aldehyde C-H Stretch2700 - 2900Medium
Carbonyl (C=O) Stretch1690 - 1740Strong
Aromatic C=C and C=N Stretches1400 - 1600Medium-Weak
C-F Stretch1000 - 1400Strong
C-Cl Stretch600 - 800Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. libretexts.org The technique is particularly useful for analyzing compounds with conjugated systems. This compound, with its substituted pyridine ring, is expected to show absorption bands in the UV region resulting from π → π* and n → π* electronic transitions within the conjugated aromatic system. up.ac.zamsu.edu The exact position of the maximum absorbance (λ_max) would be influenced by the combination of the chloro, fluoro, and aldehyde substituents on the pyridine ring. ijprajournal.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. sci-hub.se By diffracting a beam of X-rays off a single crystal of the compound, one can generate a detailed electron density map from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. researchgate.net

While a crystal structure for this compound itself is not publicly available, analysis of closely related structures, such as 3-chloro-5-fluorosalicylaldehyde, provides insight into the expected molecular geometry. nih.gov A crystallographic study of this compound would definitively confirm the planar structure of the pyridine ring and the relative positions of the substituents. It would also reveal how the molecules pack in the crystal lattice, detailing any intermolecular interactions such as hydrogen bonds or π-stacking that dictate the supramolecular architecture. nih.gov

Structural Parameter Expected Value (based on analogous structures) Reference/Note
C-Cl Bond Length~1.73 ÅBased on the value for 3-chloro-5-fluorosalicylaldehyde. nih.gov
C-F Bond Length~1.35 ÅBased on the value for 3-chloro-5-fluorosalicylaldehyde. nih.gov
C=O Bond Length~1.21 ÅTypical value for an aldehyde carbonyl group.
Ring C-C Bond Lengths1.37 - 1.40 ÅTypical for aromatic systems.
Ring C-N Bond Lengths1.33 - 1.35 ÅTypical for pyridine rings.
Molecular GeometryPlanarThe pyridine ring is expected to be planar.

Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC, GC)

The purification and assessment of purity of this compound and its derivatives are critical steps in their synthesis and characterization. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are instrumental for these purposes. These methods offer high resolution and sensitivity, allowing for the effective separation of the target compound from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis and purification of pyridine derivatives. For this compound, a reversed-phase HPLC method is often the most suitable approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

The hydrophilic nature of pyridines, which have a pKa of around 5.2-6, means that developing a robust HPLC method with good peak shape can be challenging. helixchrom.com However, by carefully selecting the column and mobile phase conditions, excellent separation can be achieved. Mixed-mode columns, which combine reversed-phase and ion-exchange separation mechanisms, can also be effective for retaining and separating pyridine derivatives. helixchrom.com

A typical HPLC method for the analysis of a compound like this compound would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) buffer at a controlled pH) and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to ensure the efficient elution of all components in a mixture. nih.gov UV detection is commonly used, with the wavelength set to an absorbance maximum of the chromophore-containing molecule, typically around 254 nm for pyridine derivatives. helixchrom.com

Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound

ParameterValue
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.01 M Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-20 min: 90% B; 20-25 min: 10% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This table presents a hypothetical but representative HPLC method based on common practices for similar analytes. helixchrom.comnih.gov

In the synthesis of derivatives of this compound, HPLC is invaluable for monitoring reaction progress and for the final purity assessment of the isolated products. For instance, in the preparation of more complex molecules, HPLC can be used to confirm the consumption of starting materials and the formation of the desired product. researchgate.net The limit of detection and limit of quantitation for impurities can be determined as per ICH guidelines to ensure the quality of the final compound. ekb.eg

Gas Chromatography (GC)

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. The choice of column is critical for achieving good separation. A capillary column with a non-polar or medium-polarity stationary phase, such as a DB-5 or DB-1701, is often suitable for the analysis of halogenated aromatic compounds. epa.gov

For the analysis of polar compounds like pyridine derivatives, derivatization may sometimes be employed to improve peak shape and thermal stability, although it is often possible to analyze them directly. epa.gov Flame Ionization Detection (FID) is a common choice for general-purpose analysis, while an Electron Capture Detector (ECD) can provide higher sensitivity for halogenated compounds. For unambiguous identification, GC coupled with Mass Spectrometry (GC-MS) is the preferred method, as it provides structural information about the separated components.

Table 2: Illustrative GC Method Parameters for the Analysis of this compound

ParameterValue
Column DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Detector Mass Spectrometer (MS)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Scan Range 40-400 amu

This table presents a hypothetical but representative GC-MS method based on common practices for similar analytes. epa.govthermofisher.com

GC is particularly useful for assessing the purity of starting materials and for detecting volatile impurities that may be present in the final product. For example, a product sold as ≥98.0% pure by GC indicates that this technique was used to quantify the main component and any detectable impurities. vwr.com

In addition to HPLC and GC, column chromatography using silica (B1680970) gel is a fundamental technique for the preparative purification of this compound and its derivatives. googleapis.comambeed.comgoogleapis.com The choice of eluent, typically a mixture of non-polar and polar solvents like petroleum ether and ethyl acetate, is optimized to achieve the best separation. ambeed.com

Theoretical and Computational Investigations of 3 Chloro 5 Fluoroisonicotinaldehyde

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of molecules like 3-Chloro-5-fluoroisonicotinaldehyde. Methods such as Density Functional Theory (DFT) are employed to elucidate its electronic structure and predict its reactivity.

Detailed quantum-chemical calculations, including DFT, can provide insights into the vibrational and electronic characteristics of halogen-substituted heterocyclic molecules. For instance, studies on related compounds like 5-chloro-3-trifluoromethyl-1,2,4-thiadiazole have utilized methods like B3LYP and SAC-CI to analyze their molecular structure and electronic properties arxiv.org. Similar computational approaches can be applied to this compound to understand the influence of the chloro and fluoro substituents on the pyridine (B92270) ring and the aldehyde functional group.

The electronic properties of similar heterocyclic systems, such as 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide, have been successfully computed using DFT, providing explanations for their observed reactivity researchgate.net. For this compound, such calculations would likely reveal a significant polarization of the pyridine ring due to the electronegative halogen atoms and the electron-withdrawing aldehyde group. This would create specific sites susceptible to nucleophilic or electrophilic attack, guiding its synthetic applications.

Key parameters that can be derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals would highlight the most probable regions for chemical reactions. For example, in many aromatic aldehydes, the LUMO is localized on the carbonyl group, indicating its susceptibility to nucleophilic attack.

Furthermore, the calculation of molecular electrostatic potential (MEP) maps can visually represent the charge distribution and identify electron-rich and electron-poor regions of the molecule. For this compound, the MEP would likely show negative potential around the nitrogen atom and the oxygen of the aldehyde, and positive potential near the hydrogen of the aldehyde group and on the carbon atoms attached to the halogens.

Table 1: Hypothetical Quantum Chemical Parameters for this compound (Calculated using DFT) Note: The following data is hypothetical and serves as an illustrative example of what quantum chemical calculations could yield for this molecule, based on typical values for similar compounds.

ParameterValue
HOMO Energy-7.5 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap5.4 eV
Dipole Moment2.8 D
Mulliken Charge on N-0.45 e
Mulliken Charge on C (aldehyde)+0.35 e
Mulliken Charge on O (aldehyde)-0.50 e

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (for derived compounds)

While this compound itself is a building block, its derivatives can be designed as ligands for various biological targets. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques to predict and analyze the binding of these derived ligands to target proteins.

Molecular docking studies are instrumental in drug discovery for predicting the binding affinity and orientation of a ligand within the active site of a protein. For instance, derivatives of similar scaffolds, such as 4,5-diarylthiophene-2-carboxamides, have been docked against cyclooxygenase-2 (COX-2) to explore their anti-inflammatory potential ias.ac.in. Similarly, new bis-chalcone derivatives have been evaluated for their cytotoxicity against breast cancer cell lines through docking studies with the estrogen receptor bmrat.org.

The process typically involves:

Preparation of the Ligand and Receptor: The 3D structure of the derived compound is optimized, and the target protein structure is obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the receptor's binding site.

Scoring and Analysis: The binding poses are ranked based on a scoring function that estimates the binding free energy. The interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are then analyzed.

For derivatives of this compound, the aldehyde group can be converted into various functional groups, such as imines, alcohols, or hydrazones, to create a library of compounds for virtual screening against a specific biological target. The chloro and fluoro substituents can also play a crucial role in binding by forming halogen bonds or other specific interactions with the protein.

Molecular dynamics simulations can further refine the results from molecular docking. An MD simulation provides a dynamic view of the ligand-protein complex over time, allowing for the assessment of the stability of the binding pose and a more accurate calculation of the binding free energy. This technique can reveal conformational changes in both the ligand and the protein upon binding.

Table 2: Illustrative Molecular Docking Results for a Hypothetical Derivative of this compound against a Kinase Target Note: This table presents hypothetical data to demonstrate the typical output of a molecular docking study.

DerivativeBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Schiff base with aniline-8.5LYS78, GLU95Hydrogen Bond, Pi-Alkyl
Hydrazone with hydrazine (B178648)-7.9ASP165, PHE164Hydrogen Bond, Pi-Pi Stacking
Secondary alcohol-7.2SER15, LEU120Hydrogen Bond, Hydrophobic

Prediction of Spectroscopic Parameters

Computational chemistry offers methods to predict various spectroscopic parameters, which can aid in the characterization of newly synthesized compounds like this compound.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a routine application of DFT. By calculating the magnetic shielding tensors of the nuclei in the molecule and referencing them to a standard (e.g., tetramethylsilane, TMS), theoretical NMR spectra can be generated. These predictions are valuable for assigning experimental spectra, especially for complex molecules. For accurate predictions, it is often necessary to consider conformational isomers and use appropriate solvent models d-nb.info. The accuracy of these predictions can be quite high, with mean absolute errors (MAEs) of less than 0.2 ppm for ¹H and 2 ppm for ¹³C being achievable d-nb.info.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained through DFT calculations. The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors in the theoretical model. These predicted spectra can be compared with experimental data to identify characteristic vibrational modes, such as the C=O stretch of the aldehyde group and the C-Cl and C-F stretching vibrations. Machine learning models are also being developed to predict IR spectra with high accuracy directly from molecular structures rsc.orgnih.gov.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). This method calculates the excitation energies and oscillator strengths of electronic transitions. The predicted λmax values can be compared with experimental spectra to understand the electronic transitions occurring in the molecule, which are typically π→π* and n→π* transitions for aromatic aldehydes. The accuracy of TD-DFT predictions can vary depending on the functional and basis set used, but it generally provides a good qualitative agreement with experimental data mdpi.comsharif.edu.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound Note: This table contains hypothetical data based on typical computational predictions for similar molecules.

SpectroscopyParameterPredicted Value
¹H NMRChemical Shift (aldehyde H)9.8 - 10.2 ppm
Chemical Shift (aromatic H)7.5 - 8.5 ppm
¹³C NMRChemical Shift (C=O)185 - 195 ppm
Chemical Shift (C-Cl)130 - 140 ppm
Chemical Shift (C-F)160 - 170 ppm
IRC=O Stretch1700 - 1720 cm⁻¹
C-Cl Stretch700 - 800 cm⁻¹
C-F Stretch1200 - 1300 cm⁻¹
UV-Visλmax (π→π)260 - 280 nm
λmax (n→π)310 - 330 nm

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful approach to elucidate the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and reaction energetics. For reactions involving this compound, computational studies can help to understand its reactivity and predict the most favorable reaction pathways.

For example, the addition of a nucleophile to the aldehyde group is a fundamental reaction of this compound. Computational modeling can be used to map the potential energy surface of this reaction, identifying the transition state structure and calculating the activation energy. This information is crucial for understanding the reaction kinetics and for optimizing reaction conditions.

Similarly, for nucleophilic aromatic substitution reactions, where the chloro or fluoro group is displaced, computational modeling can predict the relative reactivity of the two halogens. The calculations can determine the activation barriers for the substitution at each position, taking into account the electronic effects of the other substituents on the pyridine ring.

The elucidation of reaction mechanisms often involves the following steps:

Reactant and Product Optimization: The geometries of the reactants and products are optimized to find their minimum energy structures.

Transition State Searching: A search is performed to locate the transition state structure connecting the reactants and products.

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the reactants and products are true minima (no imaginary frequencies) and that the transition state is a first-order saddle point (one imaginary frequency).

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to ensure that the identified transition state correctly connects the desired reactants and products.

Energetic Analysis: The energies of the reactants, products, and transition state are used to calculate the reaction enthalpy and the activation energy.

While specific computational studies on the reaction mechanisms of this compound are not widely available in the literature, the methodologies are well-established and can be readily applied to this compound to gain a deeper understanding of its chemical behavior.

Future Prospects and Emerging Research Directions

Exploration of Novel Asymmetric Synthetic Methodologies

The generation of chiral molecules is of paramount importance in the pharmaceutical industry, and the development of asymmetric synthetic methods for producing enantiomerically pure compounds from precursors like 3-Chloro-5-fluoroisonicotinaldehyde is a key area of research.

A significant emerging trend is the use of chemoenzymatic strategies. tsijournals.comjst.go.jp These methods combine the selectivity of enzymatic catalysis with the practicality of chemical synthesis. For instance, the asymmetric reduction of a ketone precursor to a chiral alcohol, which can then be oxidized to the desired aldehyde, is a promising route. Alcohol dehydrogenases, such as the one derived from Lactobacillus kefir, have shown high enantioselectivity in the reduction of prochiral ketones, offering a green and efficient alternative to traditional chemical reductants. tsijournals.comjst.go.jpencyclopedia.pub This enzymatic approach can yield enantiomeric excesses ranging from 95% to over 99%. jst.go.jpencyclopedia.pub

Enzymatic fluorination is another innovative approach being explored. nih.govepo.org Enzymes are being investigated for their ability to catalyze the stereoselective incorporation of fluorine atoms into organic molecules. nih.govepo.org This could lead to novel pathways for the synthesis of fluorinated pyridines with high precision, potentially offering advantages over conventional chemical fluorination methods which can sometimes lack selectivity. epo.org The use of flavin mononucleotide (FMN)-dependent reductases, activated by light, is a novel photoenzymatic strategy to generate fluorinated compounds with high enantioselectivity. nih.gov

Furthermore, the development of novel chiral catalysts, including organocatalysts and transition-metal complexes, continues to be a major focus. irb.hr These catalysts can facilitate a variety of asymmetric transformations, such as aldol (B89426) reactions and hydrocyanations, on the aldehyde group of this compound, leading to a diverse range of chiral products. The goal is to develop robust and scalable catalytic systems that provide high yields and enantioselectivities under mild reaction conditions.

Development of Photo- and Electrocatalytic Transformations

Modern synthetic chemistry is increasingly turning to photo- and electrocatalysis to drive reactions that are difficult to achieve through traditional thermal methods. These techniques offer unique reactivity patterns and can often be performed under milder conditions, aligning with the principles of green chemistry.

Photocatalysis, which utilizes visible light to initiate chemical reactions, is being explored for the functionalization of pyridine (B92270) rings. For example, photocatalytic intermolecular cycloadditions between pyridines and other unsaturated molecules can lead to the formation of complex polycyclic structures. jchemrev.comresearchgate.net Another area of interest is the photocatalytic dehalogenation of chlorofluoro compounds, which could be applied to selectively modify the halogen substituents on the this compound ring. jchemrev.com The use of photocatalysts can enable transformations that are otherwise challenging, providing new avenues for the derivatization of this important building block. nih.gov

Electrocatalysis, which uses an electric current to drive chemical reactions, is also showing significant promise. The electrocatalytic hydrogenation of pyridines to piperidines is a well-established transformation that can be carried out with high efficiency. mdpi.combldpharm.com This method avoids the need for high-pressure hydrogen gas and often uses water as a hydrogen source, making it a safer and more sustainable alternative to traditional hydrogenation methods. mdpi.combldpharm.com Furthermore, electrochemical methods are being developed for the synthesis of highly substituted pyridines through multicomponent reactions, offering a powerful tool for building molecular complexity in a single step. epo.orgmdpi.com

Expansion into New Biological Target Modalities

This compound is a key starting material for the synthesis of various biologically active molecules. A notable class of compounds derived from this aldehyde are benzylideneguanidine derivatives. epo.orgresearchgate.net While the specific therapeutic targets of derivatives from this exact starting material are a subject of ongoing research, the broader class of pyridine-containing compounds is known to interact with a wide range of biological targets.

Research into pyridine derivatives has revealed their potential as inhibitors of various enzymes and receptors implicated in disease. bldpharm.com For example, substituted pyridines have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. bldpharm.com Other potential targets for pyridine-based compounds include G-protein coupled receptors, ion channels, and various kinases. nih.gov Specifically, pyridine derivatives have shown activity as anticonvulsants by targeting GABA receptors and sodium channels. nih.gov

The unique substitution pattern of this compound, with its chloro and fluoro groups, provides medicinal chemists with valuable tools to modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the chlorine atom can serve as a handle for further chemical modification. nih.gov Future research will likely focus on synthesizing libraries of compounds derived from this compound and screening them against a wide array of biological targets to identify new therapeutic leads for various diseases, including cancer, inflammatory disorders, and infectious diseases. jchemrev.comCurrent time information in Bangalore, IN.

Integration into Advanced Functional Materials

The aldehyde functionality and the halogenated pyridine ring of this compound make it an attractive building block for the synthesis of advanced functional materials. The aldehyde group is particularly versatile, as it can readily undergo a variety of chemical transformations to incorporate the molecule into larger polymeric structures. ambeed.comsigmaaldrich.commatrixscientific.com

One promising area of application is in the development of conductive polymers. tsijournals.comencyclopedia.pubnih.gov Pyridine-containing polymers can exhibit ionic conductivity and have potential applications in energy storage devices, sensors, and permselective membranes. tsijournals.com The incorporation of the highly polar and electron-rich pyridine ring into a polymer backbone can facilitate charge transport. The synthesis of such polymers can be achieved through various methods, including electrochemical polymerization. encyclopedia.pub

Furthermore, the aldehyde group can be used to graft this compound onto other polymer backbones, creating functional materials with tailored properties. ambeed.comsigmaaldrich.com For example, aldehyde-functional polymers can be used for the immobilization of catalysts or for the development of responsive materials that change their properties in response to external stimuli. The presence of the halogen atoms also offers opportunities for further functionalization, such as through cross-coupling reactions, to create highly complex and functional materials. The development of biodegradable polymers, such as polycarbonates with pendant aldehyde groups, opens up possibilities for the creation of functional biomaterials. sigmaaldrich.com

Sustainable Chemistry and Eco-Friendly Production Methods

In line with the growing emphasis on green chemistry, a significant research effort is being directed towards the development of sustainable and eco-friendly methods for the synthesis of this compound and its derivatives. This involves minimizing waste, reducing the use of hazardous reagents, and improving energy efficiency.

One approach is the use of greener solvent systems. Traditional organic solvents are often volatile and toxic, and their replacement with more environmentally benign alternatives, such as water or bio-derived solvents, is a key goal. Research has shown that some reactions involving fluorinated pyridines can be carried out efficiently in aqueous media.

The use of ultrasound-assisted synthesis is another promising eco-friendly technique. Ultrasound irradiation can accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. This can reduce energy consumption and the formation of byproducts.

Furthermore, there is a focus on developing synthetic routes that are more atom-economical, meaning that a higher proportion of the atoms from the starting materials are incorporated into the final product. This can be achieved through the use of catalytic reactions and multicomponent reactions that combine several steps into a single operation. researchgate.net For instance, a patent describes a method for preparing a related compound that avoids the use of toxic nitrile solvents and allows for solvent recycling, thereby reducing production costs and environmental pollution. The development of transition-metal-free reactions is also an important area of research to avoid the use of potentially toxic and expensive metal catalysts.

Q & A

Q. Q1. What are the recommended synthetic routes for 3-chloro-5-fluoroisonicotinaldehyde, and how do reaction conditions influence yield?

Answer: The synthesis of halogenated pyridinecarbaldehydes typically involves functional group transformations on pre-halogenated pyridine scaffolds. For example:

  • Chlorination/Fluorination: Direct halogenation using reagents like POCl₃ (for Cl) or Selectfluor™ (for F) under controlled temperatures (0–60°C) .
  • Aldehyde Introduction: Vilsmeier-Haack formylation (using DMF/POCl₃) or oxidation of hydroxymethyl precursors (e.g., MnO₂ in dichloromethane) .

Key Factors:

  • Temperature: Higher temperatures (>80°C) may lead to decomposition of the aldehyde group.
  • Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance electrophilic substitution but require anhydrous conditions to avoid hydrolysis .
  • Yield Optimization: Pilot reactions with small-scale combinatorial screening (e.g., varying stoichiometry of halogenating agents by ±10%) can identify optimal conditions .

Q. Q2. How can researchers validate the purity and structural identity of this compound?

Answer: Analytical Workflow:

Chromatography: HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water (70:30) mobile phase to assess purity (>95%) .

Spectroscopy:

  • ¹H/¹³C NMR: Confirm aldehyde proton (δ 9.8–10.2 ppm) and aromatic C-F/C-Cl coupling patterns (e.g., JF-C ≈ 245 Hz) .
  • HRMS: Exact mass matching (calculated for C₆H₃ClFNO: [M+H]<sup>+</sup> = 173.9854) .

Elemental Analysis: Carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values .

Common Pitfalls:

  • Residual solvents (e.g., DMF) in NMR spectra; use extended drying under vacuum .
  • Isomeric contamination (e.g., 5-chloro-3-fluoro isomer): Resolve via preparative TLC with hexane/ethyl acetate (3:1) .

Advanced Research Questions

Q. Q3. What strategies mitigate competing side reactions during halogenation of the pyridine core in this compound synthesis?

Answer: Mechanistic Insights:

  • Electrophilic Aromatic Substitution (EAS): Fluorine’s strong electron-withdrawing effect deactivates the pyridine ring, requiring activated directing groups (e.g., –NO₂) for regioselective halogenation .
  • Side Reactions:
    • Overhalogenation: Limit reagent equivalents (e.g., 1.1 eq Cl₂ gas) and monitor via in-situ IR for aldehyde group stability .
    • Ring Oxidation: Use mild oxidizing agents (e.g., TEMPO) to suppress aldehyde degradation .

Case Study:
In a 2021 study, replacing Cl₂ with N-chlorosuccinimide (NCS) in DMF at 40°C reduced dichlorination byproducts from 15% to <2% .

Q. Q4. How can computational chemistry guide the design of derivatives from this compound for medicinal chemistry applications?

Answer: Methodology:

Docking Studies: Use software like AutoDock Vina to predict binding affinity of aldehyde derivatives to target proteins (e.g., kinase inhibitors) .

DFT Calculations:

  • Assess electrophilicity of the aldehyde group (Fukui indices) to prioritize nucleophilic addition sites .
  • Predict stability of Schiff base intermediates with amino acids (e.g., lysine) using Gibbs free energy profiles .

Validation:
Correlate computed reactivity with experimental kinetic data (e.g., second-order rate constants for imine formation) .

Q. Q5. What are the safety and handling protocols for this compound given its reactive aldehyde and halogenated groups?

Answer: Risk Mitigation:

  • Storage: Under nitrogen at –20°C in amber vials to prevent oxidation and photodegradation .
  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and fume hood use during synthesis .
  • Spill Management: Neutralize with sodium bisulfite (for aldehyde) followed by vermiculite absorption .

Toxicology Data:
Limited studies on analogous compounds (e.g., 6-bromo-5-fluoronicotinaldehyde) suggest moderate acute toxicity (LD₅₀ > 500 mg/kg in rats) .

Data Contradictions and Resolution

Q. Q6. How should researchers address discrepancies in reported melting points or spectral data for this compound?

Answer: Root Causes:

  • Polymorphism: Crystallization solvents (e.g., EtOH vs. hexane) can alter melting points by 5–10°C .
  • Impurity Profiles: Trace metal catalysts (e.g., Pd from coupling reactions) may broaden NMR peaks .

Resolution:

  • Reproduce synthesis using referenced protocols (e.g., Beilstein Journal methods) .
  • Cross-validate with independent techniques (e.g., DSC for melting point, X-ray crystallography for structure) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.